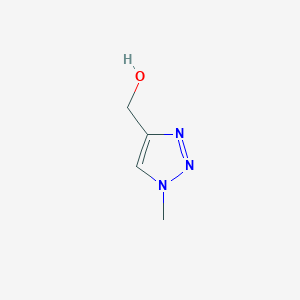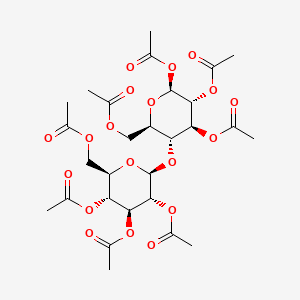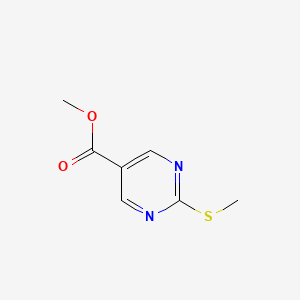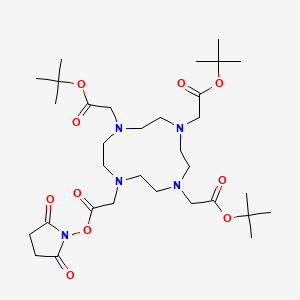
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
“(1-methyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It is also known by its English name “(1-Methyl-1H- [1,2,4]Triazol-3-yl)-Methanol” and has a CAS number of 135242-93-2 .
Synthesis Analysis
The synthesis of new 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-methyl-1H-1,2,3-triazol-4-yl)methanol” include a molecular weight of 113.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
- Scientific Field: Cancer Research .
- Summary of the Application: This compound has been incorporated into a series of novel hydroxamic acids, which have been evaluated for their biological activity . Similarly, it has been used in the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
- Methods of Application: The compound was synthesized and incorporated into hydroxamic acids and methanone derivatives. These were then screened for their in vitro cytotoxic activity against various cancer cell lines .
- Results: The hydroxamic acids potently inhibited a class-I isoform of HDACs (HDAC2) with IC50 values in the low micromolar range . The methanone derivatives showed significant cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Application in Drug Design and Discovery
- Scientific Field: Drug Design and Discovery .
- Summary of the Application: The compound has been used in the design of novel hydroxamic acids for potential use as anticancer drugs .
- Methods of Application: The compound was synthesized and incorporated into a series of seventeen novel hydroxamic acids. These were then evaluated for their biological activity .
- Results: The hydroxamic acids potently inhibited HDAC2 with IC50 values in the low micromolar range .
Application in Organic Synthesis
- Scientific Field: Organic Synthesis .
- Summary of the Application: The compound has been used in the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid .
- Methods of Application: A novel, metal-free process was developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, featuring an efficient construction of the triazole ring under flow conditions .
- Results: The method is atom economical, highly selective and environmentally benign .
Application in Synthesis of Hydroxamic Acids
- Scientific Field: Organic Chemistry .
- Summary of the Application: This compound has been used in the synthesis of a series of seventeen novel hydroxamic acids .
- Methods of Application: The compound was synthesized and incorporated into hydroxamic acids. These were then evaluated for their biological activity .
- Results: The hydroxamic acids potently inhibited a class-I isoform of HDACs (HDAC2) with IC50 values in the low micromolar range .
Application in Synthesis of Ionic Liquids
- Scientific Field: Green Chemistry .
- Summary of the Application: This compound has been used in the synthesis of 1,2,3-triazolium ionic liquids .
- Methods of Application: The compound was synthesized and incorporated into a series of 1,2,3-triazolium ionic liquids .
- Results: The ionic liquids showed low cytotoxicity on mammalian cells, pointing to their potential application in large-scale by industry .
Application in Synthesis of Methanone Derivatives
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound has been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
- Methods of Application: The compound was synthesized and incorporated into methanone derivatives. These were then screened for their in vitro cytotoxic activity against various cancer cell lines .
- Results: The methanone derivatives showed significant cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Application in Synthesis of Hydroxamic Acids
- Scientific Field: Organic Chemistry .
- Summary of the Application: This compound has been used in the synthesis of a series of seventeen novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones .
- Methods of Application: The compound was synthesized and incorporated into hydroxamic acids. These were then evaluated for their biological activity .
- Results: The hydroxamic acids potently inhibited a class-I isoform of HDACs (HDAC2) with IC50 values in low micromolar range .
Application in Synthesis of Ionic Liquids
- Scientific Field: Green Chemistry .
- Summary of the Application: This compound has been used in the synthesis of 1,2,3-triazolium ionic liquids .
- Methods of Application: The compound was synthesized and incorporated into a series of 1,2,3-triazolium ionic liquids .
- Results: The ionic liquids showed low cytotoxicity on mammalian cells, pointing to their potential application in large-scale by industry .
Application in Synthesis of Methanone Derivatives
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound has been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
- Methods of Application: The compound was synthesized and incorporated into methanone derivatives. These were then screened for their in vitro cytotoxic activity against various cancer cell lines .
- Results: The methanone derivatives showed significant cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-methyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKMMJLWDOKNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285184 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
77177-21-0 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77177-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)








![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)